Ethyl 22-(pentanoyloxy)docosanoate
Description
Ethyl 22-(pentanoyloxy)docosanoate is a structurally modified ester of docosanoic acid (C22:0), featuring an ethyl ester group at the carboxylic acid terminus and a pentanoyloxy (C5 acyloxy) substituent at the 22nd carbon of the alkyl chain. This compound belongs to the class of branched-chain fatty acid esters, where the introduction of the pentanoyloxy group introduces steric and electronic modifications compared to linear analogs like ethyl docosanoate (C24H48O2) .
Properties
CAS No. |
646535-53-7 |
|---|---|
Molecular Formula |
C29H56O4 |
Molecular Weight |
468.8 g/mol |
IUPAC Name |
ethyl 22-pentanoyloxydocosanoate |
InChI |
InChI=1S/C29H56O4/c1-3-5-25-29(31)33-27-24-22-20-18-16-14-12-10-8-6-7-9-11-13-15-17-19-21-23-26-28(30)32-4-2/h3-27H2,1-2H3 |
InChI Key |
WIYBHUVIXZJKMO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)OCCCCCCCCCCCCCCCCCCCCCC(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 22-(pentanoyloxy)docosanoate typically involves esterification reactions. One common method is the reaction of docosanoic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid, to form ethyl docosanoate. This intermediate can then be reacted with pentanoic acid and a suitable coupling agent, such as dicyclohexylcarbodiimide (DCC), to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
Ethyl 22-(pentanoyloxy)docosanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield docosanoic acid and pentanoic acid.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed
Hydrolysis: Docosanoic acid and pentanoic acid.
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Scientific Research Applications
Ethyl 22-(pentanoyloxy)docosanoate has diverse applications in scientific research:
Chemistry: Used as a model compound in esterification and hydrolysis studies.
Biology: Investigated for its potential role in lipid metabolism and cell membrane studies.
Medicine: Explored for its potential use in drug delivery systems due to its lipophilic nature.
Industry: Utilized in the production of surfactants, lubricants, and cosmetics.
Mechanism of Action
The mechanism of action of ethyl 22-(pentanoyloxy)docosanoate involves its interaction with lipid membranes. Its long carbon chain allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. This property makes it useful in drug delivery systems, where it can facilitate the transport of hydrophobic drugs across cell membranes.
Comparison with Similar Compounds
Key Observations:
Chain Length and Branching: Ethyl docosanoate (C24H48O2) has a linear C22 chain, while this compound introduces a branched pentanoyloxy group at the terminal carbon. This branching reduces crystallinity, likely lowering its melting point compared to linear analogs .
For example, Methyl 22-hydroxydocosanoate (C23H46O3) has a hydroxyl group, which increases polarity and hydrogen-bonding capacity compared to the acyloxy-substituted derivative .
Synthetic Complexity: Compounds like 2-(2-butoxyethoxy)ethyl docosanoate (C30H60O4) demonstrate that branched esters require specialized synthesis routes, such as nucleophilic acyl substitutions or esterification under controlled conditions .
Physicochemical Properties
- Melting Point: Linear ethyl docosanoate is solid at room temperature (mp ~50–55°C), whereas branched analogs like this compound are expected to exhibit lower melting points due to disrupted packing .
- Solubility: The pentanoyloxy group increases lipophilicity, likely improving solubility in organic solvents (e.g., hexane, chloroform) but reducing water solubility. This contrasts with hydroxylated derivatives (e.g., Methyl 22-hydroxydocosanoate), which show moderate polarity .
- Stability : Branched esters are generally less prone to oxidative degradation than unsaturated analogs but may hydrolyze under acidic or alkaline conditions due to the ester linkage .
Research Findings and Gaps
- Synthesis: No direct synthesis data exist for this compound. However, analogous compounds (e.g., Methyl 22-hydroxydocosanoate) are synthesized via esterification of modified fatty acids, suggesting feasible routes using pentanoyl chloride or enzymatic catalysis .
- Biological Activity: Hydroxylated analogs (e.g., 22-hydroxydocosanoate) are implicated in skin barrier function, but the bioactivity of acyloxy-substituted derivatives remains unexplored .
- For the substituted derivative, safety assessments (e.g., dermal irritation) would be necessary.
Biological Activity
Ethyl 22-(pentanoyloxy)docosanoate is a fatty acid ester that has garnered interest in scientific research due to its potential biological activities. This compound, characterized by its long carbon chain and ester functional group, is derived from docosanoic acid (also known as behenic acid) and is noted for its applications in various fields, including pharmaceuticals and materials science.
Chemical Structure and Properties
This compound can be represented by the following chemical formula:
The structure consists of a docosanoate backbone with a pentanoyl group attached via an ester linkage. The presence of long-chain fatty acids often correlates with specific biological activities, including anti-inflammatory and antimicrobial properties.
1. Antimicrobial Properties
Research indicates that fatty acid esters, including this compound, exhibit antimicrobial activity. Studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi. For instance, fatty acid esters can disrupt microbial cell membranes, leading to cell lysis.
- Case Study : A study on long-chain fatty acids demonstrated that esters derived from these acids possess significant antibacterial effects against Staphylococcus aureus and Escherichia coli. This suggests that this compound may share similar properties due to its structural characteristics.
2. Anti-inflammatory Effects
Fatty acid esters are also known for their anti-inflammatory properties. They can modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines.
- Research Findings : In vitro studies have shown that fatty acid esters can inhibit the activation of nuclear factor kappa B (NF-κB), a key regulator of inflammation. This inhibition leads to decreased expression of inflammatory mediators such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
3. Potential Applications in Drug Delivery
The unique properties of this compound make it a candidate for drug delivery systems. Its ability to form micelles in aqueous solutions could enhance the solubility and bioavailability of poorly soluble drugs.
- Research Insight : Studies have indicated that fatty acid esters can encapsulate hydrophobic drugs, improving their therapeutic efficacy while reducing side effects.
Comparative Biological Activity Table
| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Drug Delivery Potential |
|---|---|---|---|
| This compound | Moderate | Significant | High |
| Ethyl docosanoate | High | Moderate | Moderate |
| Ethyl palmitate | Moderate | Low | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
